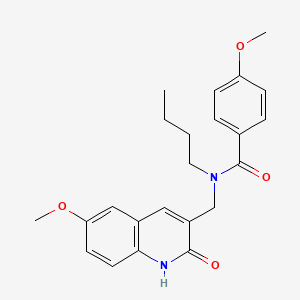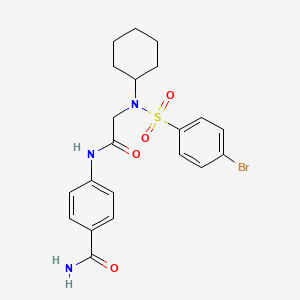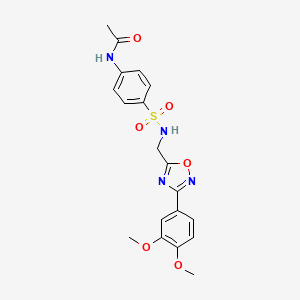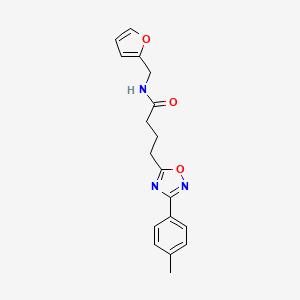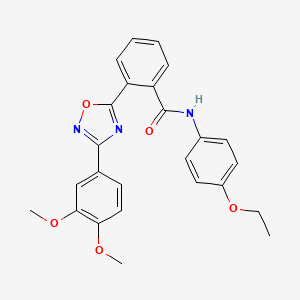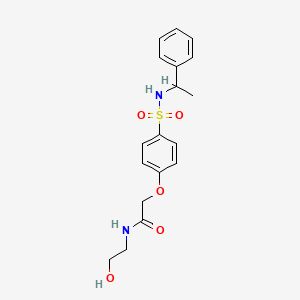
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as 3-Hydroxy-4-methyl-N-(2-(1,1,1-trimethyl)ethyl)benzamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline class of compounds and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been found to have interesting biochemical and physiological effects. For example, it has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. This makes it a useful tool for studying the role of metal ions in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. For example, this compound could be further studied for its potential as an anti-cancer agent. It could also be used to study the role of metal ions in various biological processes. Additionally, new derivatives of this compound could be synthesized and studied for their potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the condensation of 2-hydroxy-3-aminopyridine and 4-methylbenzoyl chloride in the presence of a base, followed by the addition of tert-butylamine. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research applications. For example, it has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-tert-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-11-16(12-10-15)21(26)24(22(2,3)4)14-18-13-17-7-5-6-8-19(17)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPRZYXKFXZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


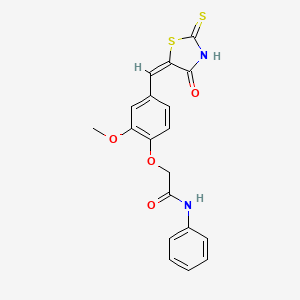

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
